
Beta-Araneosene
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Description
Beta-Araneosene, also known as this compound, is a useful research compound. Its molecular formula is C20H32 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Antiviral Properties
Beta-Araneosene has been investigated for its antiviral properties, particularly against viruses such as HIV and herpes simplex virus. Studies indicate that compounds derived from marine sources, including this compound, exhibit considerable antiviral activity. For instance, research on dolabellane diterpenes isolated from Caribbean soft corals has shown that they can inhibit viral replication effectively .
Anticancer Potential
The compound has also been studied for its anticancer potential. Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action is believed to involve the disruption of cell signaling pathways that promote cell survival .
Synthesis and Derivatives
Total Synthesis
The total synthesis of this compound has been achieved through various innovative methodologies. Notably, an enantioselective synthesis strategy was developed that includes key steps such as diastereoselective alkylation and intramolecular Diels-Alder reactions. This approach not only facilitates the production of this compound but also allows for the exploration of its derivatives with enhanced biological activities .
Derivatives and Modifications
Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For example, modifications to its structure have led to compounds with improved efficacy against specific cancer types and enhanced antiviral activity .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antiviral Activity | This compound showed significant inhibition of HIV replication in vitro. |
Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cells with a mechanism involving mitochondrial pathways. |
Study 3 | Synthesis Methods | Developed an efficient enantioselective synthesis route utilizing Diels-Alder cyclization. |
Properties
Molecular Formula |
C20H32 |
---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(3aS,5E,9E,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulene |
InChI |
InChI=1S/C20H32/c1-15(2)18-12-14-20(5)13-11-17(4)8-6-7-16(3)9-10-19(18)20/h7,11,19H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t19-,20-/m1/s1 |
InChI Key |
VSEDLQDFSQWMRG-WSHNDMGWSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@]2(CCC(=C(C)C)[C@H]2CC1)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(=C(C)C)C2CC1)C)C |
Synonyms |
araneosene beta-araneosene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.